5-Methoxybenzo[d]thiazole-2-thiol is a bifunctional heterocyclic building block characterized by a highly reactive 2-thiol group and an electron-donating 5-methoxy substituent. In commercial procurement and advanced material design, it is primarily sourced as a critical precursor for synthesizing tunable thiol-methylsulfone (MS) hydrogel crosslinkers, modifying rubber vulcanization profiles, and developing targeted pharmaceutical agents. The presence of the 5-methoxy group precisely modulates the electron density of the benzothiazole core, making it an ideal starting material when standard unsubstituted benzothiazoles exhibit excessive crosslinking reactivity or lack the necessary regiochemical handles for downstream etherification and structural optimization [REFS-1, REFS-2].
Substituting 5-methoxybenzo[d]thiazole-2-thiol with standard 2-mercaptobenzothiazole (MBT) or alternative crosslinking precursors fundamentally disrupts processability and end-product viability. In hydrogel formulation, replacing the benzothiazole-derived methylsulfone system with highly electron-withdrawing alternatives, such as phenyl-oxadiazole (Ox), accelerates the second-order coupling rate by over three orders of magnitude, causing premature gelation that prevents effective cell encapsulation [1]. Furthermore, in pharmaceutical synthesis targeting specific kinases, the methoxy group at the 5-position is structurally non-negotiable; utilizing a 6-methoxy regioisomer or an unsubstituted core fails to provide the precise steric and electronic positioning required for subsequent functionalization and optimal active-site binding [2].
When utilized to synthesize 2-(methylsulfonyl)-1,3-benzothiazole (Bt) macromers for hydrogel crosslinking, 5-methoxybenzo[d]thiazole-2-thiol provides a highly controlled reaction profile. The resulting Bt-system exhibits a second-order reaction rate constant (k2) of 0.3–0.5 M^-1 s^-1. In direct contrast, the phenyl-oxadiazole (Ox) MS system reacts at an ultra-fast 450 M^-1 s^-1, which is excessively rapid for practical handling. The attenuated reactivity of the Bt system perfectly matches the ideal kinetic window (~10^-1 to 10^2 M^-1 s^-1) required for uniform cell encapsulation without premature crosslinking [1].
| Evidence Dimension | Second-order reaction rate constant (k2) for thiol-coupling |
| Target Compound Data | 0.3–0.5 M^-1 s^-1 (Bt system derived from target) |
| Comparator Or Baseline | 450 M^-1 s^-1 (Phenyl-oxadiazole / Ox system) |
| Quantified Difference | ~1,000-fold reduction in reaction rate |
| Conditions | Aqueous buffer at pH 7.4 for living cell encapsulation |
Prevents premature gelation, ensuring scientists have sufficient handling time to manipulate and cast cell-laden hydrogels.
For industrial or large-scale laboratory production of thiol-reactive macromers, precursor cost is a primary procurement bottleneck. The synthesis of the highly reactive Ox-MS precursor is cost-prohibitive at approximately 1,000 € per gram. By contrast, 5-methoxybenzo[d]thiazole-2-thiol serves as the starting material for the Bt-MS system, which can be prepared at a precursor cost of approximately 30 € per gram. This massive reduction in raw material expenditure is achieved without compromising the water solubility or the stability of the resulting aryl-thioether adducts [1].
| Evidence Dimension | Commercial precursor cost for MS-hydrogel synthesis |
| Target Compound Data | ~30 € per gram (Target compound / Bt precursor system) |
| Comparator Or Baseline | ~1,000 € per gram (Ox precursor system) |
| Quantified Difference | 97% reduction in precursor procurement cost |
| Conditions | Commercial sourcing for 4-arm star PEG macromer synthesis |
Enables the economically viable scale-up of advanced 3D cell culture matrices and tissue engineering therapeutics.
In the production of pneumatic tires, the electronic profile of the vulcanization accelerator directly impacts processing safety and final tread properties. Unlike unsubstituted 2-mercaptobenzothiazole (MBT), 5-methoxybenzo[d]thiazole-2-thiol functions as an alkoxy-substituted accelerator. When compounded at 0.2 to 10.0 parts by weight per 100 parts of rubber, the electron-donating 5-methoxy group modifies the sulfur crosslinking kinetics. This structural modification prevents the scorch issues sometimes associated with highly active unsubstituted accelerators, ultimately improving the controllability and ride comfort characteristics of the final vulcanized rubber [1].
| Evidence Dimension | Vulcanization control and accelerator formulation |
| Target Compound Data | Utilized at 0.2–10.0 phr; methoxy group modulates crosslinking |
| Comparator Or Baseline | Unsubstituted 2-mercaptobenzothiazole (MBT) |
| Quantified Difference | Alkoxy substitution alters crosslink density and scorch time compared to the unsubstituted baseline |
| Conditions | Tread rubber compounding with aluminum hydroxide and resin softeners |
Allows tire manufacturers to fine-tune the curing process, balancing factory processability with the mechanical performance of the final tire tread.
The synthesis of potent Raf kinase inhibitors requires precise spatial orientation of functional groups on the benzothiazole core. 5-Methoxybenzo[d]thiazole-2-thiol provides an essential 5-position oxygen handle. During synthesis, the methoxy group can be cleaved to a phenol or utilized to direct subsequent bromination and amination reactions. This specific regiochemistry is critical for yielding final inhibitor compounds that achieve an IC50 of less than 200 nM against Raf kinases. Substituting this precursor with a 6-methoxy analog or an unsubstituted core fails to produce the required pharmacophore geometry for effective target binding [1].
| Evidence Dimension | Precursor suitability for targeted enzyme inhibition |
| Target Compound Data | Yields 5-substituted benzothiazole inhibitors (IC50 < 200 nM) |
| Comparator Or Baseline | 6-methoxy or unsubstituted benzothiazole-2-thiol |
| Quantified Difference | Essential for achieving sub-200 nM IC50 thresholds; alternative isomers disrupt active site fit |
| Conditions | Multi-step synthesis involving bromination, amination, and kinase assay screening |
Guarantees the correct structural geometry required for high-affinity binding in oncology drug discovery pipelines.
5-Methoxybenzo[d]thiazole-2-thiol is the optimal starting material for synthesizing 2-(methylsulfonyl)-1,3-benzothiazole (Bt) macromers. Because it provides a significantly slower, more controlled reaction rate (k2 = 0.3–0.5 M^-1 s^-1) and a 97% lower precursor cost compared to Ox-systems, it is the preferred choice for formulating cytocompatible hydrogels used in 3D cell cultures and tissue engineering [1].
In industrial rubber manufacturing, this compound is procured as an alkoxy-substituted vulcanization accelerator. When added at 0.2 to 10 phr, the 5-methoxy group modifies the curing kinetics compared to standard MBT, offering improved scorch safety and enhancing the long-term ride comfort and controllability of tire treads [2].
The compound serves as a highly specific regiochemical building block in medicinal chemistry. Its 5-methoxy substituent provides a necessary functional handle for synthesizing high-affinity Raf kinase inhibitors (IC50 < 200 nM) and targeted MAO-B inhibitors, where the precise positioning of the oxygen atom is critical for enzyme active-site binding [3].
Irritant